molecular formula C16H16ClFN2O2S B6902847 N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B6902847
M. Wt: 354.8 g/mol
InChI Key: CAPSWQRBBZTQNH-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a carboxamide group, a fluorophenyl group, and a chlorothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the morpholine compound.

    Attachment of the Chlorothiophenyl Group: The chlorothiophenyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and chlorothiophenyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It can be investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-2-(4-chlorophenyl)morpholine-4-carboxamide
  • N-[(5-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide
  • N-[(5-chlorothiophen-2-yl)methyl]-2-(4-methylphenyl)morpholine-4-carboxamide

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide is unique due to the specific combination of functional groups it possesses, which can confer distinct chemical and biological properties. The presence of both a chlorothiophenyl and a fluorophenyl group may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-(4-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S/c17-15-6-5-13(23-15)9-19-16(21)20-7-8-22-14(10-20)11-1-3-12(18)4-2-11/h1-6,14H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPSWQRBBZTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC=C(S2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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